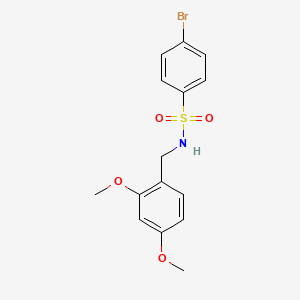
(((4-(((4-Methylpyrimidin-2-YL)amino)sulfonyl)phenyl)amino)methylene)methane-1,1-dicarbonitrile
Overview
Description
The compound (((4-(((4-Methylpyrimidin-2-YL)amino)sulfonyl)phenyl)amino)methylene)methane-1,1-dicarbonitrile is a chemical compound with the molecular formula C15H12N6O2S . It is also known as 4-(2,2-dicyanoethenylamino)-N-(4-methylpyrimidin-2-yl)benzenesulfonamide .
Molecular Structure Analysis
The molecular structure of this compound involves various functional groups, including a methylpyrimidin-2-yl group, a sulfonyl group, and a dicyanoethenyl group . The molecules are connected by N–H…O and N–H…N hydrogen bonds between amine and amide, and amide and pyrimidine atoms to form infinite chains .Physical And Chemical Properties Analysis
The compound has a predicted boiling point of581.1±60.0 °C and a predicted density of 1.477±0.06 g/cm3. Its pKa is predicted to be 6.60±0.10 .
Scientific Research Applications
Organic Synthesis and Chemical Applications
- Synthesis of Metal Passivators and Light-sensitive Materials : The preparation of 5,5′-Methylene-bis(benzotriazole), a molecule with utility in creating metal passivators and light-sensitive materials, demonstrates the importance of advanced organic synthesis techniques in developing compounds with specific applications in materials science (Haining Gu et al., 2009).
- Methylation Reactions for Hydrocarbon Conversion : The catalytic methylation of aromatics, potentially involving similar nitrile-stabilized carbanions, showcases a method for converting methane to more valuable hydrocarbons, indicating a route for utilizing small molecule gases in chemical synthesis (M. Adebajo, 2007).
Environmental Applications
- Methane Oxidation and Greenhouse Gas Reduction : The anaerobic oxidation of methane with sulfate, a process crucial for reducing methane levels in marine environments, could be indirectly related to research involving complex organic molecules in environmental chemistry (H. Niemann & M. Elvert, 2008).
Biological and Pharmacological Activities
- Anticancer and Antimicrobial Properties : The synthesis and evaluation of thiophene analogues for potential carcinogenicity reveal the ongoing interest in developing novel compounds with biological activities. Such research underscores the potential medicinal applications of complex organic compounds (J. Ashby et al., 1978).
Mechanism of Action
Target of Action
The primary target of this compound is tyrosine kinases . Tyrosine kinases are enzymes that can transfer a phosphate group from ATP to a protein in a cell. They play a significant role in the modulation of growth factor signals, which regulate cell proliferation and differentiation .
Mode of Action
The compound specifically inhibits the activity of tyrosine kinases . It binds to an inactive Abelson tyrosine kinase domain characteristic for this gene through numerous hydrogen bonds, hydrophobic C–H…π and π…π interactions . This binding inhibits the kinase activity, leading to a decrease in cell proliferation and an increase in programmed cell death, or apoptosis .
Biochemical Pathways
The inhibition of tyrosine kinases by this compound affects several biochemical pathways. The most significant of these is the pathway leading to cell proliferation and survival. By inhibiting tyrosine kinases, the compound prevents the activation of these pathways, thereby inhibiting cell growth and inducing apoptosis .
Pharmacokinetics
It’s known that the compound has been structurally characterized only in the form of its piperazin-1-ium salt (mesylate, picrate, citrate, fumarate or malonate)
Result of Action
The result of the compound’s action at the molecular level is the inhibition of tyrosine kinase activity, which leads to a decrease in cell proliferation and an increase in apoptosis . At the cellular level, this results in a reduction in the number of proliferating cells and an increase in the number of cells undergoing programmed cell death .
properties
IUPAC Name |
4-(2,2-dicyanoethenylamino)-N-(4-methylpyrimidin-2-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N6O2S/c1-11-6-7-18-15(20-11)21-24(22,23)14-4-2-13(3-5-14)19-10-12(8-16)9-17/h2-7,10,19H,1H3,(H,18,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOJYGGMXEOROID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)NC=C(C#N)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801144720 | |
| Record name | 4-[(2,2-Dicyanoethenyl)amino]-N-(4-methyl-2-pyrimidinyl)benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801144720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(((4-(((4-Methylpyrimidin-2-YL)amino)sulfonyl)phenyl)amino)methylene)methane-1,1-dicarbonitrile | |
CAS RN |
1024209-92-4 | |
| Record name | 4-[(2,2-Dicyanoethenyl)amino]-N-(4-methyl-2-pyrimidinyl)benzenesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1024209-92-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[(2,2-Dicyanoethenyl)amino]-N-(4-methyl-2-pyrimidinyl)benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801144720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



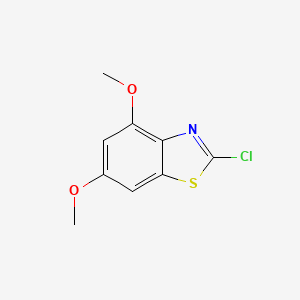
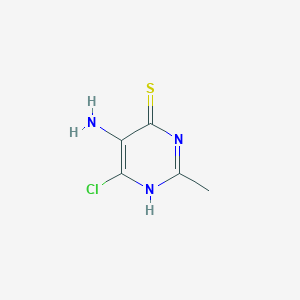
![4-[(3-Methyl-1,2,4-oxadiazol-5-yl)methoxy]benzoic acid](/img/structure/B3074829.png)

![2-[1-(4-isopropylanilino)ethylidene]-1H-indene-1,3(2H)-dione](/img/structure/B3074839.png)

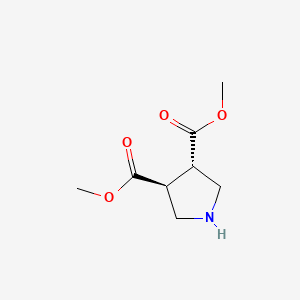

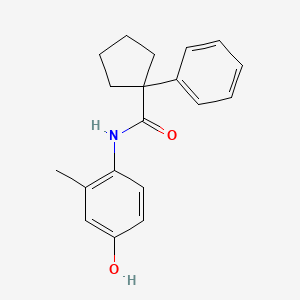
![Ethyl 2-[6-methyl-4-oxo-1-[4-(trifluoromethoxy)phenyl]-6,7-dihydro-5H-indol-2-yl]acetate](/img/structure/B3074876.png)


